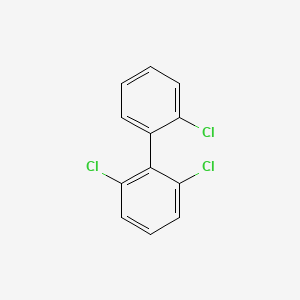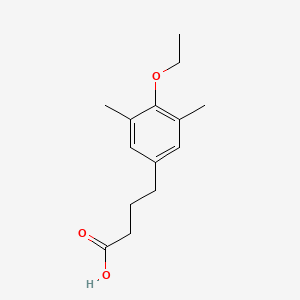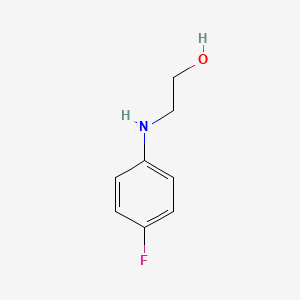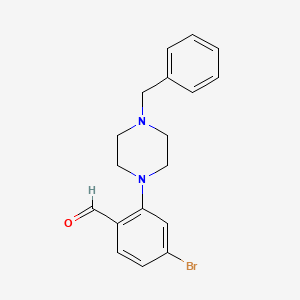
2,2',6-三氯联苯
描述
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,2',6-Trichlorobiphenyl, can be achieved through various methods. One approach involves the coupling of benzene or chlorobenzene with labelled anilines to produce biphenyls with specific chlorine substitutions . Another method includes a reaction sequence that leads to the formation of a persistent radical with a propeller-like conformation, which may be related to the synthesis of trichlorobiphenyls .
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by the presence of two phenyl rings connected by a single bond, allowing for a certain degree of rotation. The substitution of chlorine atoms influences the overall geometry and electronic distribution within the molecule. For instance, the crystal structure of a related compound, (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, exhibits a propeller-like conformation due to the steric effects of the chlorine atoms .
Chemical Reactions Analysis
Chlorinated biphenyls can undergo various chemical reactions, including dechlorination under UV-irradiation. The reactivity towards dechlorination is influenced by steric and electronic effects, as well as the presence of alkali, which can lead to competitive elimination between ortho and para chlorine atoms . Additionally, the carbonylation reaction of dichlorobiphenyls can result in the formation of chlorophenylbenzoic acids, with the substitution pattern affecting the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2',6-Trichlorobiphenyl are determined by its molecular structure and the presence of chlorine atoms. These properties include its melting point, boiling point, solubility, and vapor pressure. The electronic properties, such as reduction potential, are also important as they influence the reactivity of the compound . The presence of chlorine atoms can lead to specific interactions with biological tissues, as seen in the accumulation of related chlorobiphenyls in the lung parenchyma of mice .
科学研究应用
Specific Scientific Field
This research falls under the field of Environmental Science and Pollution Research .
Methods of Application or Experimental Procedures
The bacterium was grown on succinate and biphenyl, and the transformation of hydroxylated derivatives of 2,5-DCB and 2,2’,6-Trichlorobiphenyl was observed . Gene expression analyses showed a clear correlation between the transformation of OH-2,5-DCBs and expression of genes of the biphenyl pathway .
Results or Outcomes
The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs . 2,5-DCBA was not further transformed by B. xenovorans LB400 .
Cardiovascular Research
Specific Scientific Field
This research falls under the field of Cardiovascular Research .
Summary of the Application
The effects of a PCB congener, 2,2’,6-Trichlorobiphenyl (PCB 19) on contractile force, Ca 2+ transient, and L-type C 2+ current (I Ca,L) in guinea pig ventricular myocytes were investigated .
Methods of Application or Experimental Procedures
Guinea pig ventricular myocytes were stimulated at a rate of 0.25-0.33 Hz .
Results or Outcomes
PCB 19 decreased contractile force in a concentration-dependent manner .
Microbiology and Biodegradation
Specific Scientific Field
This research falls under the field of Microbiology and Biodegradation .
Methods of Application or Experimental Procedures
The bacterium was grown on succinate and biphenyl, and the transformation of hydroxylated derivatives of 2,5-DCB and 2,2’,6-Trichlorobiphenyl was observed . Gene expression analyses showed a clear correlation between the transformation of OH-2,5-DCBs and expression of genes of the biphenyl pathway .
Results or Outcomes
The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs . 2,5-DCBA was not further transformed by B. xenovorans LB400 .
Photolysis and Dechlorination
Specific Scientific Field
This research falls under the field of Photolysis and Dechlorination .
Summary of the Application
2,2’,6-Trichlorobiphenyl and seven other chlorobiphenyls have been photolyzed in both alkaline and neutral 2-propanol to investigate the reactivity and selectivity towards dechlorination .
Methods of Application or Experimental Procedures
The PCBs were photolyzed in both alkaline and neutral 2-propanol .
Results or Outcomes
Predominant dechlorination at the 2-position has been confirmed for all PCBs in neutral solution .
Genetics and Biochemistry of Biphenyl and PCB Biodegradation
Specific Scientific Field
This research falls under the field of Genetics and Biochemistry of Biphenyl and PCB Biodegradation .
Methods of Application or Experimental Procedures
The bacterium was grown on succinate and biphenyl, and the transformation of hydroxylated derivatives of 2,5-DCB and 2,2’,6-Trichlorobiphenyl was observed . Gene expression analyses showed a clear correlation between the transformation of OH-2,5-DCBs and expression of genes of the biphenyl pathway .
Results or Outcomes
The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs . 2,5-DCBA was not further transformed by B. xenovorans LB400 .
Photolysis and Dechlorination
Specific Scientific Field
This research falls under the field of Photolysis and Dechlorination .
Summary of the Application
2,2’,6-Trichlorobiphenyl and seven other chlorobiphenyls have been photolyzed in both alkaline and neutral 2-propanol to investigate the reactivity and selectivity towards dechlorination .
Methods of Application or Experimental Procedures
The PCBs were photolyzed in both alkaline and neutral 2-propanol .
Results or Outcomes
Predominant dechlorination at the 2-position has been confirmed for all PCBs in neutral solution .
安全和危害
PCBs, including 2,2’,6-Trichlorobiphenyl, were banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects . In animal models, consumption of 2,4,6-trichlorophenol leads to an increased incidence of lymphomas, leukemia, and liver cancer . It is classified as Group B2 (probable human carcinogen) by the United States Environmental Protection Agency .
属性
IUPAC Name |
1,3-dichloro-2-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXIJRBBCDLNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074777 | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',6-Trichlorobiphenyl | |
CAS RN |
38444-73-4 | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D412D898H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)




![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)